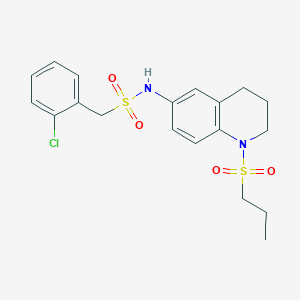
3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Hydroxyphenyl)propionic acid” is a compound that has been used in laboratory chemicals . It’s also known as "Phloretic acid" . Another compound, “4-(4-hydroxyphenyl)-but-3-en-2-one”, has been found to inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate” was synthesized from “methyl 3-(4-hydroxyphenyl)propanoate” and “1,2-dibromoethane” by Williamson etherification .
Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Hydroxyphenyl)propionic acid” is 166.1739 .
Applications De Recherche Scientifique
Antimicrobial Applications
The compound has shown promising results in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The synthesized amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Antifungal Applications
The compound has been used in the formulation of a nanosponge hydrogel, which showed higher antifungal activity against Candida albicans compared to fluconazole . This formulation also showed enhanced skin permeability, and in vivo analysis showed high antifungal activity .
Wound Healing Applications
The nanosponge hydrogel formulation of the compound has shown promising results in wound healing applications . In vivo studies showed that the formulation increased survival rates, wound contraction, and healing of wound gap, and inhibited the inflammation process compared to other control groups .
Skin Permeability Enhancement
The nanosponge hydrogel formulation of the compound has shown to enhance skin permeability . This could be beneficial in the delivery of various drugs and therapeutic agents through the skin.
Stability and Drug Release
The nanosponge hydrogel formulation of the compound exhibited good stability and drug release in vitro . This could be beneficial in the development of sustained-release drug delivery systems.
Biological Role Evaluation
3-(4-Hydroxyphenyl)propionitrile, a related compound, is commonly used as a tool to evaluate the biological role of ERβ . Although not directly related to “3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione”, it suggests potential applications in biological research and understanding the role of various biological receptors.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGVJBDYPAEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)
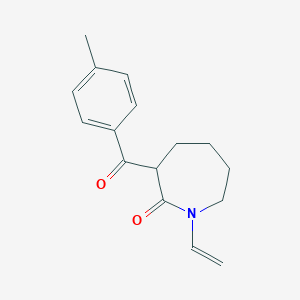
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2601807.png)
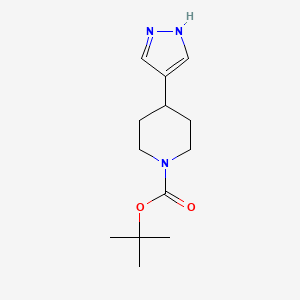
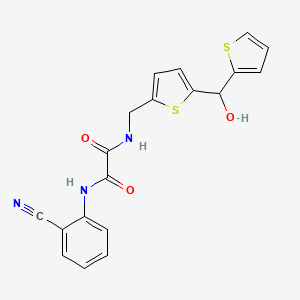
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
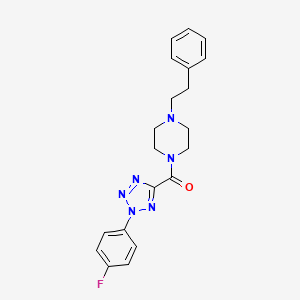
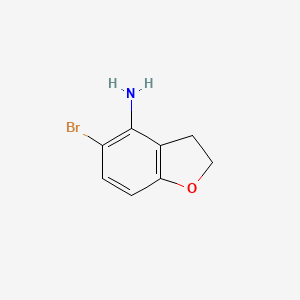
![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601821.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)
